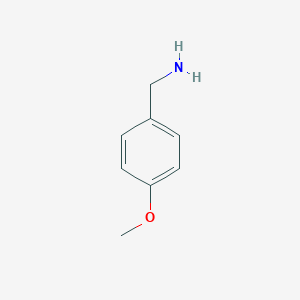
4-Methoxybenzylamine
Cat. No. B045378
Key on ui cas rn:
2393-23-9
M. Wt: 137.18 g/mol
InChI Key: IDPURXSQCKYKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07361760B2
Procedure details


2-Bromo-5-methyl nicotinic acid ethyl ester, depicted by formula 31 in Scheme 12, was used as a starting material to prepare compounds with methyl substitution at 6-position of naphthyridine moiety. This starting material was prepared by condensation of propionaldehyde with ethyl cyanoacetate followed by cyclisation of resulted intermediate as shown in Scheme 12. Amination of 2-bromo-5-methyl nicotinic acid ethyl ester by p-methoxy benzyl amine gave 5-methyl-2-(4-methoxy-benzylamino)-nicotinic acid ethyl ester, depicted by formula 32 in Scheme 12, which was then converted into 6-methyl-1-(4-methoxy-benzyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, depicted by formula 33 in Scheme 12, by reacting with trichloromethyl chloroformate as shown in Scheme 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
formula 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[N:7][C:6]=1[Br:12])[CH3:2].[N:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21]N=2)[CH:17]=[CH:16][CH:15]=1.[CH:24](=[O:27])CC.[C:28]([CH2:30][C:31]([O:33][CH2:34]C)=O)#N>>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[N:7][C:6]=1[Br:12])[CH3:2].[CH3:24][O:27][C:21]1[CH:16]=[CH:17][C:18]([CH2:23][NH2:14])=[CH:19][CH:20]=1.[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[N:7][C:6]=1[NH:14][CH2:15][C:16]1[CH:28]=[CH:30][C:31]([O:33][CH3:34])=[CH:18][CH:17]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)C)Br)=O
|
Step Two
[Compound]
|
Name
|
formula 31
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CN=C12
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)C)Br)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(CN)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)C)NCC1=CC=C(C=C1)OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07361760B2
Procedure details


2-Bromo-5-methyl nicotinic acid ethyl ester, depicted by formula 31 in Scheme 12, was used as a starting material to prepare compounds with methyl substitution at 6-position of naphthyridine moiety. This starting material was prepared by condensation of propionaldehyde with ethyl cyanoacetate followed by cyclisation of resulted intermediate as shown in Scheme 12. Amination of 2-bromo-5-methyl nicotinic acid ethyl ester by p-methoxy benzyl amine gave 5-methyl-2-(4-methoxy-benzylamino)-nicotinic acid ethyl ester, depicted by formula 32 in Scheme 12, which was then converted into 6-methyl-1-(4-methoxy-benzyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, depicted by formula 33 in Scheme 12, by reacting with trichloromethyl chloroformate as shown in Scheme 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
formula 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[N:7][C:6]=1[Br:12])[CH3:2].[N:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21]N=2)[CH:17]=[CH:16][CH:15]=1.[CH:24](=[O:27])CC.[C:28]([CH2:30][C:31]([O:33][CH2:34]C)=O)#N>>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[N:7][C:6]=1[Br:12])[CH3:2].[CH3:24][O:27][C:21]1[CH:16]=[CH:17][C:18]([CH2:23][NH2:14])=[CH:19][CH:20]=1.[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[N:7][C:6]=1[NH:14][CH2:15][C:16]1[CH:28]=[CH:30][C:31]([O:33][CH3:34])=[CH:18][CH:17]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)C)Br)=O
|
Step Two
[Compound]
|
Name
|
formula 31
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=CN=C12
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)C)Br)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(CN)C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=C(N=CC(=C1)C)NCC1=CC=C(C=C1)OC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
